1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including activity against various kinases and other targets involved in cell signaling pathways. The presence of the 4-fluorophenyl group is expected to enhance the compound's binding affinity and specificity.
The compound can be sourced from various chemical suppliers and is listed in databases such as PubChem, where it is cataloged with specific identifiers and structural information .
This compound falls under the category of heterocyclic compounds, specifically within the class of pyrazolo[3,4-b]pyridines. It is classified as an organic compound with potential applications in pharmaceuticals, particularly in the development of kinase inhibitors.
The synthesis of 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through various methods. A common synthetic route involves the condensation of substituted 5-aminopyrazoles with electrophilic carbon sources. For example, condensation reactions using 5-aminopyrazoles and 1,3-bis-electrophilic three-carbon synthons have been reported .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields. Solvents like ethanol or mixtures with ethyl acetate are often employed to facilitate the reaction. The final product's structure is confirmed through spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular formula for 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C20H16FN3O2. Its structure includes a pyrazolo[3,4-b]pyridine ring system substituted at various positions by phenyl and fluorophenyl groups.
Key structural data includes:
The compound is known to participate in various chemical reactions typical of pyrazolo[3,4-b]pyridines. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-rich aromatic systems.
For instance, reactions involving this compound may include modifications at the carboxylic acid group to form esters or amides, which can further enhance its biological activity .
1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits its pharmacological effects primarily through inhibition of specific kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses such as reduced proliferation or apoptosis in cancer cells.
Research indicates that this compound can modulate pathways such as MAPK and PI3K/AKT, which are crucial for cell growth and survival . The binding affinity to these targets is influenced by the fluorinated phenyl group, enhancing its potency.
The compound is typically characterized by:
Relevant chemical properties include:
1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in drug development as a kinase inhibitor. Its ability to modulate critical signaling pathways makes it a candidate for treatments targeting cancer and other diseases associated with dysregulated kinase activity. Additionally, ongoing research may uncover further therapeutic uses related to metabolic disorders and inflammatory diseases .
The 1H-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry due to its striking isostericity with purine nucleobases. This bicyclic heterocycle features a pyrazole ring fused to a pyridine ring at the [3,4-b] position, creating a planar structure that mimics the hydrogen-bonding patterns of adenine and guanine. The nitrogen atoms at N1, N2, and the pyridine nitrogen create a complementary hydrogen-bonding profile to purine-binding biomolecular targets [6]. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5500 scientific references (including 2400 patents) attesting to their pharmaceutical relevance [6] [9].
The structural versatility of this scaffold allows extensive functionalization at five key positions (N1, C3, C4, C5, C6), enabling fine-tuning of pharmacodynamic and pharmacokinetic properties. Position C4 is particularly significant for bioactivity modulation when substituted with carboxylic acid functionality, as seen in 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. This group introduces hydrogen-bonding capacity and anionic charge at physiological pH, facilitating interactions with enzymatic active sites [9]. The compound’s 4-fluorophenyl group at N1 and phenyl ring at C6 enhance target selectivity through hydrophobic interactions, as demonstrated in kinase inhibitor applications [1] [7].
Table 1: Hydrogen-Bonding Properties of Pyrazolo[3,4-b]Pyridine vs. Purine Bases
Structural Feature | Pyrazolo[3,4-b]Pyridine | Adenine | Guanine |
---|---|---|---|
Hydrogen Bond Acceptors | 3-4 nitrogen atoms | 3 nitrogen atoms | 4 nitrogen atoms |
Hydrogen Bond Donors | 1 (NH tautomer) | 1 (NH₂ group) | 2 (NH, NH₂ groups) |
Dipole Moment (Debye) | 4.5-6.2 | 2.3-3.0 | 6.5-7.5 |
π-Stacking Capacity | High (planar conjugated system) | High | High |
The pyrazolo[3,4-b]pyridine scaffold was first synthesized in 1908 by Ortoleva through iodine-mediated cyclization of diphenylhydrazone with pyridine [6]. Early derivatization efforts were limited until Bülow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole condensed with 1,3-diketones in glacial acetic acid [6] [9]. This methodology established the foundation for systematic exploration of substituent effects.
The scaffold's therapeutic potential gained significant attention in the late 1990s with the discovery of its kinase inhibitory properties. By 2022, over 2400 patents highlighted applications targeting tropomyosin receptor kinases (TRKs), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptors (VEGFR) [6] [9]. The introduction of carboxylic acid functionality at position C4 marked a critical evolution, enhancing binding affinity through polar interactions with target proteins. For example, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate potent activation of peroxisome proliferator-activated receptor alpha (PPARα), with specific analogues upregulating pyruvate dehydrogenase kinase 4 (PDK4) mRNA expression at nanomolar concentrations [9].
Table 2: Evolution of Pyrazolo[3,4-b]Pyridine Derivative Development
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1908-1911 | Initial synthesis by Ortoleva; Bülow's derivatization methods | Chemical curiosity |
1950s-1980s | Tautomeric studies; Physicochemical characterization | Antibacterial/antifungal agents |
1990s-2000s | Kinase inhibitor discoveries (CDK, VEGFR targets) | Anticancer therapeutics |
2010s-Present | Carboxylic acid derivatives (SPPARαMs); Microwave-assisted synthesis | Metabolic disease oncology |
"The carboxylic acid at C4 forms salt bridges with catalytic lysine residues (K514 in TRKA), while the 4-fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP cleft. The C6 phenyl enhances π-stacking with gatekeeper phenylalanine residues" [3] [7].
Microwave-synthesized analogs show 5-fold potency enhancements in antiproliferative assays against HepG2 and MCF-7 cell lines (IC₅₀ = 0.8-1.2 μM) compared to conventional preparations, attributed to improved crystallinity and purity [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0